1-(3-Phenylpropyl)piperazine
Description
Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry
Piperazine and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry. bohrium.commuseonaturalistico.it The piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions, is a versatile structural motif that allows for extensive chemical modifications. researchgate.netijrrjournal.com This adaptability enables the synthesis of a wide array of derivatives with diverse pharmacological activities. museonaturalistico.itresearchgate.net
The unique properties of the piperazine ring, such as its ability to form hydrogen bonds and its basic nature, contribute to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability. bohrium.comnih.gov Consequently, piperazine derivatives have been successfully incorporated into a multitude of clinically used drugs targeting a broad spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders. museonaturalistico.itresearchgate.net The ongoing exploration of piperazine-based compounds continues to be a fruitful area of research for the discovery of new and effective therapeutic agents. museonaturalistico.it
Historical Context of 1-(3-Phenylpropyl)piperazine and Related Analogues in Drug Discovery
The exploration of this compound and its analogues is rooted in the broader history of piperazine's use in drug discovery. Initially recognized for their anthelmintic properties, the therapeutic potential of piperazine derivatives quickly expanded. researchgate.net A significant area of investigation has been their activity at neurotransmitter receptors, making them relevant to the treatment of neurological and psychiatric conditions. ijrrjournal.com
Notably, research into analogues of this compound has been driven by the quest for potent and selective inhibitors of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). lilab-ecust.cnnih.gov Compounds like GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) and GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) emerged as key reference molecules in this field. lilab-ecust.cnnih.gov These compounds have been extensively studied for their potential in treating conditions such as cocaine dependence. lilab-ecust.cnwikipedia.org The synthesis and evaluation of numerous analogues have aimed to elucidate the structure-activity relationships that govern their affinity and selectivity for various transporters. nih.govacs.org This historical research has laid the groundwork for the ongoing development of novel central nervous system agents based on the this compound scaffold.
Significance of the Piperazine Core in Pharmacophore Design
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, a testament to its frequent appearance in biologically active compounds. researchgate.net Its importance in pharmacophore design stems from several key attributes. The two nitrogen atoms within the six-membered ring provide sites for hydrogen bonding, which is often crucial for a drug's interaction with its biological target. bohrium.comontosight.ai
Furthermore, the piperazine moiety can positively influence the pharmacokinetic properties of a molecule. researchgate.net The basic nature of the nitrogen atoms can enhance aqueous solubility, a critical factor for drug absorption and distribution. nih.gov The rigid, yet conformationally flexible, structure of the piperazine ring allows for the precise spatial orientation of substituents, enabling optimized binding to target proteins. bohrium.com By acting as a versatile linker or a core structural element, the piperazine ring allows medicinal chemists to systematically modify a compound's properties to achieve desired therapeutic effects. nih.gov
Research Trajectories and Current Landscape of this compound Studies
Current research involving this compound and its derivatives continues to explore its potential in several therapeutic areas. A significant focus remains on its role as a dopamine transporter (DAT) inhibitor, with ongoing efforts to develop analogues with improved affinity and selectivity. nih.govresearchgate.net Studies have investigated how substitutions on the phenylpropyl side chain can modulate binding to both the dopamine and serotonin (B10506) transporters (SERT). nih.gov
Beyond its application in central nervous system disorders, derivatives of this compound are being explored for other pharmacological activities. For instance, some analogues have been investigated for their potential as microbicidal agents to combat infections like trichomoniasis. researchgate.net Additionally, related compounds have been studied for their effects on inflammation and as potential antimalarial agents. researchgate.netresearchgate.net The synthesis of novel derivatives and their evaluation in various biological assays remains an active area of research, highlighting the continued relevance of the this compound scaffold in the quest for new medicines. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCUYCKDGYLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970795 | |
| Record name | 1-(3-Phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55455-92-0 | |
| Record name | 1-(3-Phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Phenylpropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Advanced Chemical Transformations
Synthetic Routes to 1-(3-Phenylpropyl)piperazine
The creation of this compound can be achieved through several synthetic pathways, primarily involving the direct introduction of the phenylpropyl group onto the piperazine (B1678402) scaffold or the construction of the piperazine ring with the substituent already incorporated.
Alkylation Reactions for Phenylpropyl Group Introduction
Direct N-alkylation of piperazine is a common and straightforward method for synthesizing this compound. This reaction involves the nucleophilic substitution of a suitable alkylating agent by one of the secondary amine groups of the piperazine ring. To favor mono-alkylation and prevent the formation of the N,N'-dialkylated byproduct, the reaction conditions can be carefully controlled.
One effective strategy is the use of a monopiperazinium salt, which deactivates one of the nitrogen atoms, thus promoting monosubstitution google.com. A typical alkylating agent for this purpose is a 3-phenylpropyl halide, such as γ-phenylpropyl bromide google.com. The reaction is generally carried out in an organic solvent. For instance, reacting piperazine hexahydrate with γ-phenylpropyl bromide in the presence of hydrochloric acid in β-ethoxyethanol yields the desired N-monoalkylated product google.com. The general principle of alkylating piperazine with alkyl halides is a widely used technique in organic synthesis ambeed.commdpi.com.
Table 1: Example of Alkylation Reaction Conditions
| Reactants | Reagents/Solvents | Conditions | Product | Reference |
|---|---|---|---|---|
| Piperazine hexahydrate, γ-Phenylpropyl bromide | 11.5 N Hydrochloric acid, β-Ethoxyethanol | Stirring at 30°C, then 70°C for 2 hours | This compound | google.com |
Note: The second entry in the table is an analogous reaction demonstrating the general applicability of alkylating a piperazine derivative.
Formation of the Piperazine Ring Precursors
In an alternative approach, the piperazine ring itself can be constructed as part of the synthesis. This is particularly useful when building highly substituted or complex piperazine derivatives. A common method for forming the piperazine ring involves a cyclization reaction. For example, a suitably substituted aniline (B41778) can be reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride at an elevated temperature nih.gov. This method is noted for its high yield and operational simplicity nih.gov. The resulting phenylpiperazine can then be further modified or, if the aniline precursor already contains the desired phenylpropyl group, can directly yield a this compound derivative.
Multi-step Organic Synthesis Approaches
The synthesis of this compound and its analogues can be embedded within more extensive, multi-step sequences to build complex target molecules. Such approaches often involve a series of reactions including protection of functional groups, cyclization, alkylation, and deprotection steps researchgate.net.
A multi-step synthesis might begin with the formation of a substituted aniline, followed by a cyclization reaction to form the piperazine ring, and finally, N-alkylation to introduce the 3-phenylpropyl group nih.gov. The advantage of multi-step synthesis is the ability to build molecular complexity in a controlled and sequential manner, allowing for the introduction of various functionalities at specific positions syrris.jp. These sequences can be designed as continuous flow processes, where materials are passed through columns containing immobilized reagents and catalysts, streamlining the production of the final compound syrris.jp.
Derivatization Strategies for this compound Analogues
The remaining secondary amine on the this compound molecule provides a reactive site for further chemical modifications, allowing for the creation of a diverse library of analogues through derivatization.
Introduction of Functional Groups via Acylation
The secondary amine of this compound can readily undergo acylation with acylating agents like acyl chlorides or carboxylic acids to form amides. This reaction is a common strategy for introducing a wide variety of functional groups onto the piperazine core. For instance, a derivative of this compound can be acylated by reacting it with 2-furoyl chloride in a solvent such as benzene (B151609) prepchem.com. Similarly, coupling with carboxylic acids can be performed to yield the corresponding amides, a transformation used in the synthesis of various biologically active molecules nih.gov.
Table 2: Examples of Acylation Reactions
| Starting Material | Acylating Agent | Product Type | Reference |
|---|---|---|---|
| 1-(3-phenylpropyl)-3,3-dimethylpiperazine | 2-furoyl chloride | N-acylpiperazine | prepchem.com |
Alkylation for Diverse Substituents
Further alkylation of the secondary amine at the N4 position of this compound is a key strategy for synthesizing diverse analogues. This reaction follows the same principles as the initial alkylation, involving nucleophilic attack on an alkyl halide or other electrophile ambeed.comnih.gov. By choosing different alkylating agents, a vast array of substituents can be introduced. For example, reactions with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield the corresponding N-alkylated derivatives nih.gov. This method allows for the introduction of simple alkyl chains, substituted benzyl (B1604629) groups, and other functionalities, enabling the systematic exploration of structure-activity relationships in medicinal chemistry contexts nih.govnih.gov.
Structural Modifications at the Piperazine Ring and Phenylpropyl Side Chain
The pharmacological profile of piperazine-based compounds can be finely tuned through systematic structural modifications. These changes can be introduced at two primary locations: the piperazine ring itself or the N-substituted side chains, such as the 3-phenylpropyl group.
Modifications to the phenylpropyl side chain have been explored to establish structure-activity relationships. A key strategy involves introducing various substituents at the C2 and C3 positions of the propyl chain. Research has shown that synthesizing derivatives of related compounds like GBR 12909 with substituents such as amino, fluoro, hydroxyl, methoxyl, methyl, and oxo groups at these positions can dramatically alter their biological properties nih.gov. For instance, the synthesis of these analogues typically involves coupling a monosubstituted piperazine with an appropriate acid, followed by reduction with a suitable aluminum hydride. The nature, position, and stereochemistry of these substituents are critical in determining the molecule's interaction with its biological targets nih.gov.
Functionalization of the piperazine ring carbons, while less common, offers another avenue for creating novel analogues. Modern synthetic methods, such as direct C–H functionalization, are being developed to allow for the introduction of substituents onto the carbon backbone of the piperazine heterocycle. These advanced techniques provide access to previously inaccessible chemical space and enable the synthesis of polysubstituted piperazines.
The table below summarizes various structural modifications investigated for analogues related to this compound.
| Modification Site | Substituent | Synthetic Approach | Reference |
| Phenylpropyl Chain (C2) | Fluoro, Amino, Hydroxyl, Methyl | Coupling of piperazine with a substituted acid, followed by hydride reduction. | nih.gov |
| Phenylpropyl Chain (C3) | Methylene, Oxo | Coupling of piperazine with a substituted acid, followed by hydride reduction. | nih.gov |
| Piperazine Ring (C2/C3) | Methyl | Introduction of chiral methyl groups via specialized synthetic routes. | |
| Piperazine Ring (N1) | Various Aryl/Alkyl Groups | N-alkylation via nucleophilic substitution or reductive amination. | mdpi.com |
This table is illustrative of modification strategies discussed in the literature for related piperazine compounds.
Stereoselective Synthesis of Enantiomers and Diastereomers
When structural modifications introduce chiral centers into the this compound scaffold, the synthesis of specific stereoisomers becomes crucial, as enantiomers or diastereomers often exhibit different biological activities. This is particularly relevant when substituents are added to the propyl side chain.
Advanced Synthetic Techniques and Optimization
To meet the demands for efficiency, safety, and scalability in chemical synthesis, modern techniques are being applied to the production of piperazine derivatives.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, including those with a piperazine core. Flow reactors offer significant advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling hazardous reagents or intermediates mdpi.comresearchgate.netresearchgate.net.
The synthesis of piperazine derivatives, which can involve steps like reductive amination or N-alkylation, is well-suited for flow chemistry mdpi.comsemanticscholar.org. For instance, the formation of the piperazine ring, a key step in the synthesis of the drug vortioxetine (B1682262), was successfully transferred from a high-temperature, long-duration batch process to an efficient continuous flow system researchgate.net. This transition not only reduced the reaction time from 36 hours to just 30 minutes but also improved the product yield and purity by minimizing side-product formation researchgate.net. Furthermore, photoredox catalysis has been combined with continuous flow conditions to achieve C-H functionalization of piperazines, a transformation that can be challenging in batch setups mdpi.com. The operational simplicity and scalability of flow reactors make them highly attractive for the large-scale production of this compound and its analogues mdpi.com.
Optimizing reaction conditions is fundamental to maximizing the yield and purity of the final product while ensuring economic and environmental sustainability. For the synthesis of substituted piperazines, optimization can involve several aspects. In batch synthesis, a laborious process of screening different solvents, bases, catalysts, and temperatures is often required researchgate.net.
A significant strategy for improving efficiency is the development of one-pot, one-step synthetic procedures that avoid the use of protecting groups, which traditionally require additional steps for introduction and removal nih.gov. For N-alkylation of piperazine, controlling the mono- to di-alkylation ratio is a common challenge. Using a flow reactor can achieve high selectivity for mono-alkylation by precisely controlling the stoichiometry researchgate.net.
In the development of a flow synthesis for a piperazine-containing drug, a systematic design of experiments (DoE) approach can be used to fine-tune scaled-up reaction parameters. For the vortioxetine synthesis, parameters such as solvent ratios, reagent concentrations, reactor geometry, residence time, and temperature were systematically varied. This optimization led to a final process at 190 °C with a 30-minute residence time, achieving high efficacy, yield, and purity researchgate.net.
Analytical Techniques for Structural Elucidation of Novel Analogues
The unambiguous confirmation of the chemical structure of newly synthesized analogues is essential. Among various analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like this compound derivatives.
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For phenylpiperazine derivatives, the spectra exhibit characteristic signals that confirm the presence of the key structural motifs nih.gov.
In the ¹H NMR spectrum of a typical 1-arylpiperazine, the aliphatic protons on the piperazine ring usually appear as multiplets in the range of δ 3.0–3.5 ppm nih.gov. The protons on the carbons adjacent to the aryl-substituted nitrogen are often shifted slightly downfield compared to those adjacent to the other nitrogen. For this compound specifically, the propyl chain protons would produce characteristic signals: a triplet near δ 2.5 ppm for the CH₂ group attached to the piperazine nitrogen, a triplet near δ 2.6 ppm for the benzylic CH₂ group, and a multiplet (quintet) around δ 1.8 ppm for the central CH₂ group. The aromatic protons of the phenyl ring typically appear in the δ 6.8–7.4 ppm region nih.govchemicalbook.com.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aliphatic carbons of the piperazine ring (typically δ 45–55 ppm) and the propyl chain, as well as for the aromatic carbons (δ 115–150 ppm) nih.gov. The appearance of piperazine signals can be complicated by restricted rotation around the amide bond in acylated derivatives or by chair-to-chair interconversion of the ring, which can lead to broadened signals or the appearance of multiple conformers at room temperature researchgate.net. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule nih.gov.
The table below outlines the expected ¹H NMR chemical shifts for the core structure of this compound.
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Phenyl (Ar-H) | Multiplet | ~7.1 – 7.3 |
| Piperazine (4H, -CH₂-N-CH₂-) | Triplet (broad) | ~3.0 – 3.2 |
| Piperazine (4H, -CH₂-NH-CH₂-) | Triplet (broad) | ~2.8 – 3.0 |
| Propyl (α-CH₂) | Triplet | ~2.4 – 2.5 |
| Propyl (β-CH₂) | Multiplet (Quintet) | ~1.7 – 1.9 |
| Propyl (γ-CH₂, benzylic) | Triplet | ~2.6 – 2.7 |
Note: Expected shifts are estimates and can vary based on solvent and other structural features.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound. The fragmentation of piperazine derivatives is often initiated by the two nitrogen atoms within the piperazine ring researchgate.net. In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing characteristic ions that help in its identification.
While detailed experimental fragmentation patterns for this compound are not extensively published, predicted data for its adducts provide insight into its mass spectrometric behavior. The predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule (Molecular Formula: C₁₃H₂₀N₂) uni.lu. These predictions are valuable for identifying the compound in complex mixtures using techniques like ion mobility-mass spectrometry.
The table below summarizes the predicted mass-to-charge ratios (m/z) and collision cross section values for different adducts of this compound uni.lu.
| Adduct | m/z | Predicted CCS (Ų) |
| [M]+ | 204.16209 | 142.8 |
| [M+H]+ | 205.16992 | 149.3 |
| [M+Na]+ | 227.15186 | 152.8 |
| [M+K]+ | 243.12580 | 148.5 |
| [M+NH₄]⁺ | 222.19646 | 164.2 |
| [M+H-H₂O]⁺ | 187.15990 | 140.3 |
| [M]- | 204.16319 | 142.8 |
| [M-H]- | 203.15536 | 150.1 |
| [M+HCOO]- | 249.16084 | 165.5 |
| [M+CH₃COO]- | 263.17649 | 182.8 |
| [M+Na-2H]- | 225.13731 | 154.5 |
This data is based on computational predictions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the phenyl group, the propyl chain, and the piperazine ring.
Based on studies of similar piperazine derivatives, the following vibrational modes can be anticipated dergipark.org.tr:
N-H Stretching: The secondary amine in the piperazine ring will exhibit a characteristic stretching vibration. In related piperazine compounds, this band is typically observed in the region of 3100-3500 cm⁻¹ dergipark.org.tr.
Aromatic C-H Stretching: The C-H bonds of the phenyl group will show stretching vibrations typically above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the propyl chain and the piperazine ring will produce strong absorption bands in the 2800-3000 cm⁻¹ region. For piperazine derivatives, these have been observed at approximately 2954, 2889, and 2833 cm⁻¹ dergipark.org.tr.
Aromatic C-C Stretching: The carbon-carbon bonds within the benzene ring give rise to several bands in the fingerprint region, typically around 1450-1600 cm⁻¹ dergipark.org.tr.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring are also expected in the fingerprint region.
The table below outlines the expected characteristic IR absorption bands for this compound based on the analysis of related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Piperazine Ring | N-H Stretch | 3100 - 3500 |
| Phenyl Group | Aromatic C-H Stretch | > 3000 |
| Propyl Chain & Piperazine Ring | Aliphatic C-H Stretch | 2800 - 3000 |
| Phenyl Group | C=C Stretch | 1450 - 1600 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its molecular formula. For this compound, with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol , elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) sigmaaldrich.comresearchgate.net.
The experimental results from elemental analysis are compared with the theoretically calculated values to confirm the purity and identity of the synthesized compound. Research findings have shown a close correlation between the calculated and experimentally found values for this compound researchgate.net.
The following table presents the calculated and found elemental analysis data for the compound researchgate.net.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 76.42 | 76.58 |
| Hydrogen (H) | 9.87 | 9.90 |
| Nitrogen (N) | 13.71 | 13.52 |
Pharmacological Profiles and Biological Activity Investigations
Mechanism of Action and Molecular Interactions
The primary mechanism of action for many piperazine (B1678402) derivatives involves their interaction with neurotransmitter systems in the brain. Research into 1-(3-Phenylpropyl)piperazine and its closely related analogues has centered on their binding affinities for monoamine transporters and sigma receptors.
Neurotransmitter Receptor Binding Studies
Binding studies are crucial for elucidating the pharmacological profile of a compound. For this compound, its interactions have been explored at several key central nervous system targets.
Direct, quantitative binding affinity data for this compound at the dopamine (B1211576) transporter (DAT) is not extensively detailed in the available research. However, studies on N'-substituted derivatives provide significant insight. A study involving a series of N-phenylpropyl-N´-substituted piperazine ligands, including the well-researched compound SA4503, found that while these compounds readily occupied sigma-1 receptors, they did not occupy the dopamine transporter at doses up to 10 µmol/kg in mice nih.gov. This suggests that the this compound moiety itself does not confer high affinity for the dopamine transporter nih.gov. The high affinity for DAT observed in related compounds like GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) is attributed to the bulky substituent at the other nitrogen atom of the piperazine ring nih.gov.
Specific binding affinity values for this compound at the serotonin (B10506) transporter (SERT) are not prominently reported in the scientific literature. The affinity of piperazine derivatives for SERT is highly dependent on the specific substitutions on the piperazine ring nih.gov. For instance, derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to act as serotonin releasing agents, indicating interaction with the serotonin system, but this activity is conferred by the trifluoromethylphenyl group nih.govusdoj.gov. Research on complex derivatives of this compound has been conducted to evaluate their binding to both DAT and SERT, but these studies focus on the role of other substituents in conferring SERT affinity nih.gov.
There is a lack of specific data in the reviewed literature concerning the binding affinity of this compound for the norepinephrine (B1679862) transporter (NET). The pharmacology of piperazine derivatives at NET is generally characterized by high structural specificity, meaning that affinity is determined by the complete molecular structure rather than a single pharmacophore nih.gov.
The this compound structure is a key component of several potent sigma receptor ligands nih.govresearchgate.net. The sigma-1 receptor (Sig-1R) is a unique intracellular protein involved in numerous cellular functions and is a target for various psychotropic drugs nih.gov.
Research has extensively focused on derivatives where the second nitrogen of the piperazine ring is substituted. One of the most studied compounds in this class is SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), which is a potent and highly selective Sig-1R agonist nih.gov. In vitro binding studies using guinea pig brain membranes demonstrated that SA4503 has a high affinity for Sig-1R with a 14-fold selectivity over the sigma-2 (σ₂) subtype nih.gov. In vivo studies in mice confirmed that SA4503 and other N-phenylpropyl-N´-substituted piperazines effectively occupy central Sig-1R with high potency nih.gov. These findings indicate that the N-phenylpropylpiperazine scaffold is a significant contributor to high-affinity Sig-1R binding nih.govresearchgate.net.
| Compound | Target | Ki (nM) | Selectivity (σ₁ vs σ₂) | Reference |
|---|---|---|---|---|
| SA4503 | σ₁ Receptor | 4.6 | 14-fold | nih.gov |
| SA4503 | σ₂ Receptor | 63.1 | - | nih.gov |
| FE-SA4503 | σ₁ Receptor | 8.0 | 14-fold | nih.gov |
| FE-SA4503 | σ₂ Receptor | 113.2 | - | nih.gov |
Direct binding studies of this compound with specific G-protein Coupled Receptors (GPCRs) are not extensively covered in the reviewed literature. While many piperazine-containing compounds are designed to target GPCRs, the specific profile for this parent compound is not well-defined. It is noteworthy that the sigma-1 receptor, for which this structural class shows high affinity, is not a GPCR but a ligand-operated chaperone protein located at the endoplasmic reticulum nih.gov. Sig-1R can modulate the signaling of various GPCRs, including dopamine and opioid receptors, through protein-protein interactions, but this is an indirect mechanism of influencing GPCR function nih.gov.
Enzyme Inhibition Studies
Cytochrome P450 (CYP2D6) Binding and Metabolism
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. Among these, CYP2D6 is responsible for the metabolism of approximately 25% of commonly prescribed medications. While the specific binding and metabolism of this compound by CYP2D6 have not been extensively detailed in publicly available research, studies on related piperazine derivatives provide insights into potential metabolic pathways.
Research has shown that various piperazine analogues exhibit significant inhibitory activity against several CYP isoenzymes, including CYP2D6. researchgate.net For instance, the metabolism of m-chlorophenylpiperazine (mCPP), a related phenylpiperazine, to its primary metabolite p-hydroxy-mCPP is confirmed to be mediated by CYP2D6. nih.gov This was demonstrated through correlation studies in human liver microsomes, experiments with cDNA-expressed human CYP isoenzymes, and inhibition assays using the specific CYP2D6 inhibitor quinidine. nih.gov These findings suggest that other phenylpiperazine derivatives, such as this compound, may also be substrates or inhibitors of CYP2D6. However, without direct experimental evidence, the precise metabolic profile and potential for drug-drug interactions involving this compound and CYP2D6 remain to be elucidated.
| Compound | Interaction with CYP2D6 | Study Findings |
| m-chlorophenylpiperazine (mCPP) | Substrate | Metabolized to p-hydroxy-mCPP by CYP2D6. nih.gov |
| Benzylpiperazine (BZP) | Substrate and Inhibitor | Metabolism involves CYP2D6; also inhibits the metabolism of other CYP2D6 substrates. researchgate.net |
| Trifluoromethylphenylpiperazine (TFMPP) | Substrate and Inhibitor | Metabolism involves CYP2D6; demonstrates significant inhibition of CYP2D6. researchgate.net |
| Fluorophenylpiperazine | Inhibitor | Shows significant inhibitory effects on CYP2D6. researchgate.net |
| Methoxyphenylpiperazine | Inhibitor | Shows significant inhibitory effects on CYP2D6. researchgate.net |
Reverse Transcriptase (RT) Inhibition
Reverse transcriptase is a critical enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). While non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, there is a continuous search for new and effective compounds. nih.gov
Currently, there is no direct scientific literature available that specifically investigates the inhibitory activity of this compound against reverse transcriptase. However, the broader class of piperazine-containing compounds has been explored for anti-HIV activity. For example, some diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been designed and shown to be potent HIV-1 NNRTIs. nih.gov Additionally, studies on other substituted phenylpiperazines have demonstrated inhibitory effects against HIV-1 reverse transcriptase. These findings suggest that the piperazine scaffold can be a valuable component in the design of novel RT inhibitors. Future research would be necessary to determine if this compound possesses any significant activity in this area.
Trypanothione (B104310) Reductase (TryR) Inhibition
Trypanothione reductase (TryR) is a key enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like African trypanosomiasis and Chagas disease. As this enzyme is absent in humans, it represents a promising target for the development of selective anti-parasitic drugs.
In a screening of a library of pharmacologically active compounds, this compound was identified as a component of more complex molecules that exhibit inhibitory activity against TryR. Specifically, it was used in the synthesis of a competitive inhibitor of Trypanosoma brucei TryR. This research highlighted that incorporating the this compound moiety into a tricyclic scaffold led to a significant improvement in inhibitory activity against the enzyme.
Table 2: Trypanothione Reductase Inhibition by a Compound Incorporating the this compound Moiety
| Compound | Description | IC50 (µM) against TryR |
| Compound 9 | A tricyclic compound synthesized with this compound | 0.75 |
Conformational Analysis and Ligand-Receptor Dynamics
Computational Modeling of Ligand-Receptor Interactions
Computational modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking, are powerful tools for understanding how ligands interact with their receptor targets and for guiding the design of new therapeutic agents.
A 3D-QSAR study was conducted on a series of N-(3-phenylpropyl)piperazine analogues as ligands for the σ1 receptor. This study aimed to elucidate the structural requirements for high-affinity binding. The developed models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated good predictive capabilities. The analysis of the contour maps from these models provides valuable insights into the favorable and unfavorable steric and electrostatic interactions that govern the binding of these ligands to the σ1 receptor. This information is instrumental in the rational design of novel σ1 receptor ligands with improved affinity and selectivity.
Table 3: Summary of 3D-QSAR Study on N-(3-Phenylpropyl)piperazine Type σ1 Receptor Ligands
| 3D-QSAR Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Predictive r² |
| CoMFA | 0.508 | 0.964 | 0.720 |
| CoMSIA | 0.530 | 0.927 | 0.814 |
In Vitro Pharmacological Evaluation
The in vitro assessment of this compound derivatives has been crucial in elucidating their mechanisms of action at the molecular and cellular levels. These studies involve a variety of assays to determine receptor binding affinities, effects on neurotransmitter systems, and cellular responses.
Receptor binding assays are fundamental in determining the affinity of a compound for specific biological targets. For derivatives of this compound, these assays have revealed high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
A study involving ten N-(3-phenylpropyl)-N'-benzylpiperazines, which feature different substituents on the benzyl (B1604629) group, demonstrated potent binding to both sigma receptor subtypes. The binding affinities for the σ₁ receptor were found to be in the range of 0.37 to 2.80 nM, while affinities for the σ₂ receptor ranged from 1.03 to 34.3 nM nih.gov. The selectivity of these compounds, expressed as the ratio of σ₂ to σ₁ affinity, varied from 1.4 to 52 nih.gov. Quantitative structure-activity relationship (QSAR) analyses indicated that hydrophobicity is a key determinant of binding, with a negative correlation for σ₁ binding and a positive correlation for σ₂ binding, highlighting significant differences in the pharmacophores of the two receptor subtypes nih.gov.
Another key derivative, YZ-185 (N-phenylpropyl-N′-(3-methoxyphenethyl)piperazine), also binds with high affinity to σ₁ and σ₂ receptors, with reported Kᵢ values of approximately 1.4 nM and 10.2 nM, respectively researchgate.net.
| Compound Class | Receptor Target | Binding Affinity Range (Kᵢ, nM) | Selectivity Ratio (σ₂/σ₁) |
|---|---|---|---|
| N-(3-phenylpropyl)-N'-benzylpiperazines nih.gov | Sigma-1 (σ₁) | 0.37 - 2.80 | 1.4 - 52 |
| Sigma-2 (σ₂) | 1.03 - 34.3 | ||
| YZ-185 researchgate.net | Sigma-1 (σ₁) | ~1.4 | ~7.3 |
| Sigma-2 (σ₂) | ~10.2 |
The influence of piperazine-based compounds on monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), is a key area of investigation. These transporters are critical for regulating neurotransmitter levels in the synapse.
Studies on related piperidine (B6355638) analogues have utilized radioligand binding and uptake inhibition assays to characterize their interaction with these transporters nih.gov. Such assays typically involve competing with radiolabeled ligands like [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET nih.gov. Functional inhibition is assessed by measuring the compound's ability to block the uptake of a radiolabeled neurotransmitter, such as [³H]dopamine nih.gov. While specific IC₅₀ values for this compound are not detailed in the reviewed literature, research on phenylpiperazine analogs confirms that this class of compounds can inhibit uptake and induce release at all three major monoamine transporters rti.org. The selectivity of these analogs can be modified by altering substituents on the phenylpiperazine skeleton rti.org.
To determine the functional consequences of receptor binding, cellular assays are employed. These experiments can distinguish between agonists, which activate a receptor, and antagonists, which block its activity. For derivatives of this compound, functional activity at sigma receptors has been characterized.
In a phenytoin (B1677684) shift binding assay, which helps to determine the functional nature of sigma-1 receptor ligands, three N-(3-phenylpropyl)-N'-benzylpiperazine compounds were profiled as probable σ₁ antagonists nih.gov. Further studies on other analogs have classified them as putative σ₂ receptor antagonists based on functional assays that measured effects on intracellular calcium concentration researchgate.net.
The cytotoxic potential of novel compounds is a critical component of their pharmacological profile. Studies have evaluated the effects of various piperazine derivatives on the viability of cancer cell lines, including the human cervical cancer cell line, HeLa.
One investigation into 1-phenylpiperazine (B188723) derivatives clubbed with 2-azetidinone found that the compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) inhibited the growth of HeLa cells in a concentration-dependent manner, with an IC₅₀ value of 29.44 µg/ml nih.govresearchgate.net. Other research has demonstrated that piperazine-conjugated vindoline (B23647) derivatives also exert antiproliferative effects on HeLa cells nih.gov. While these studies are on more complex derivatives, they indicate that the piperazine scaffold can be incorporated into molecules with significant cytotoxic activity against HeLa cells. No specific research on the effect of this compound on vaginal flora was identified in the reviewed literature.
| Compound | Cell Line | IC₅₀ (µg/ml) |
|---|---|---|
| N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide nih.govresearchgate.net | HeLa | 29.44 |
In Vivo Pharmacological Evaluation
In vivo studies are essential to understand how a compound's molecular and cellular activities translate into systemic and behavioral effects in a living organism.
Behavioral studies in animal models have provided significant insights into the neuropsychopharmacological effects of this compound derivatives, particularly in the context of substance abuse.
The derivative YZ-185 has been investigated for its effects on cocaine-related behaviors in mice. In a conditioned place preference (CPP) paradigm, a procedure used to study the rewarding properties of drugs, YZ-185 did not produce a place preference or aversion on its own at doses ranging from 0.1 to 31.6 µmol/kg nih.gov. However, a high dose of YZ-185 (31.6 µmol/kg) was able to prevent the development of CPP induced by cocaine nih.gov. The compound did not affect the expression of a previously established cocaine-induced CPP nih.gov.
Furthermore, YZ-185 demonstrated a dose-dependent effect on cocaine-induced hyperactivity. At lower doses (e.g., 0.1 µmol/kg), it enhanced this hyperactivity, whereas at higher doses (3.16–31.6 µmol/kg), it attenuated the hyperactivity nih.gov. These effects were not due to general motor impairment, as YZ-185 produced no significant changes in performance on the rotarod test nih.gov. Additionally, it did not show anxiolytic or anxiogenic effects in the elevated zero maze test nih.gov. These findings suggest that at higher doses, YZ-185 acts as a sigma receptor antagonist that can modulate the conditioned-rewarding properties of cocaine nih.gov.
| Behavioral Assay | YZ-185 Dose (µmol/kg) | Observed Effect nih.gov |
|---|---|---|
| Conditioned Place Preference (CPP) | 0.1 - 31.6 | No intrinsic rewarding or aversive effects |
| 31.6 | Prevents development of cocaine-induced CPP | |
| Cocaine-Induced Hyperactivity | 0.1 | Enhances hyperactivity |
| 3.16 - 31.6 | Attenuates hyperactivity | |
| Elevated Zero Maze / Rotarod | Not specified | No effect on anxiety or motor coordination |
Neuroimaging Studies (e.g., Positron Emission Tomography for Transporter Occupancy)
Specific neuroimaging studies, such as Positron Emission Tomography (PET), to determine the monoamine transporter occupancy of this compound have not been detailed in the available research. PET studies are instrumental in understanding the relationship between a drug's plasma concentration and the extent to which it binds to its molecular targets in the brain, such as serotonin and dopamine transporters researchgate.net. While this methodology has been applied to various CNS active agents, data for this compound is not present in the reviewed literature researchgate.netnih.govnih.gov.
In Vivo Models of Neurological Disorders
Derivatives of this compound have been investigated in various in vivo models of neurological disorders, demonstrating potential therapeutic relevance nih.govmdpi.com. These preclinical models are essential for understanding disease mechanisms and evaluating the efficacy of new chemical entities mdpi.comtaylorfrancis.comnih.gov. One key area of investigation has been in the context of ischemic stroke kisti.re.kr.
The sigma-1 receptor agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (B599025) (also known as SA4503) has been a subject of study in experimental stroke models kisti.re.krplos.org. Activation of the sigma-1 receptor is known to improve functional recovery and modulate the function of microglia, which are key immune cells in the brain kisti.re.kr. In a model of ischemic stroke, this compound was investigated for its effects on mediators of the inflammatory response kisti.re.kr. The post-stroke inflammatory cascade contributes significantly to secondary brain injury nih.govnih.gov. Studies have shown that treatment with this this compound derivative can modulate this inflammatory response, suggesting a neuroprotective mechanism of action kisti.re.kr.
Preclinical Efficacy in Therapeutic Models
The preclinical efficacy of this compound derivatives has been demonstrated in distinct therapeutic models, suggesting a potential for development in treating different pathologies.
In models of substance use disorder, the derivative YZ-185 has shown efficacy in attenuating the conditioned-rewarding properties of cocaine in mice nih.gov. At a high dose (31.6 μmol/kg), YZ-185 blocked the development of cocaine-conditioned place preference (CPP), a measure of the drug's rewarding effects nih.gov. Notably, YZ-185 did not produce conditioned place preference or aversion on its own, suggesting it may lack intrinsic rewarding or aversive properties nih.gov. This profile is characteristic of sigma receptor antagonists, which are known to diminish the behavioral effects of cocaine nih.gov.
In the context of neurological disorders, the derivative 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine has shown preclinical efficacy in models of experimental stroke kisti.re.kr. Its ability to modulate the post-stroke inflammatory response points to a neuroprotective potential that could improve functional outcomes after an ischemic event kisti.re.kr. The activation of the sigma-1 receptor by this compound is a key mechanism underlying its observed beneficial effects kisti.re.kr.
Table 2: Summary of Preclinical Efficacy for this compound Derivatives
| Compound | Therapeutic Model | Key Finding |
|---|---|---|
| YZ-185 | Cocaine Conditioned Place Preference | Attenuated the development of cocaine's rewarding properties nih.gov. |
Anxiolytic Effects in Preclinical Models
Derivatives of the arylpiperazine class have been a focus of research for new therapeutics to treat anxiety disorders. unina.it Preclinical studies utilizing established rodent models of anxiety, such as the elevated plus-maze (EPM) and the light-dark box test, have been employed to investigate the anxiolytic potential of these compounds. researchgate.netnih.gov These models are based on the natural aversion of rodents to open, brightly lit spaces and their tendency to explore novel environments. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the EPM or the light compartment of the light-dark box. researchgate.netprotagenic.com
In studies on novel ephedrine-based thiourea (B124793) derivatives incorporating a phenylpropyl moiety, significant anti-anxiety effects were observed in mice. nih.gov For instance, treatment with 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea resulted in a notable increase in the time spent in and the number of entries into the open arms of the EPM. nih.gov Similarly, in the light-dark box test, the compound increased the time spent in the illuminated compartment. nih.gov Research on other arylpiperazine derivatives has suggested that their anxiolytic-like effects may be mediated through interaction with the serotonergic system, particularly 5-HT1A receptors, and may also indirectly involve the GABAergic system. unina.it
Table 1: Anxiolytic Effects of Phenylpropyl-Piperazine Related Compounds in Preclinical Models
| Compound | Preclinical Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea | Elevated Plus Maze (EPM) | Increased time and entries in open arms nih.gov | Not specified |
| 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea | Light-Dark (LD) Box Test | Increased time in light compartment nih.gov | Not specified |
Antidepressant Activity in Preclinical Models
The search for more effective antidepressant medications has led to the investigation of various chemical scaffolds, including arylpiperazine derivatives. researchgate.net Preclinical screening for antidepressant activity commonly involves the forced swim test (FST) and the tail suspension test (TST) in mice. researchgate.netresearchgate.netijbcp.com In these models, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.govresearchgate.netijbcp.com
Studies on specific arylpiperazine derivatives have demonstrated positive results in these assays. For example, N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (B142947) were shown to possess antidepressant activity in both the FST and TST. researchgate.net The antidepressant-like effects of these compounds appeared to be mediated by their interaction with the serotonin 5-HT1A receptors. researchgate.net Similarly, investigations into 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea revealed a significant reduction in immobility time in both the FST and TST, suggesting potent antidepressant activity. nih.gov The complex neuropsychopharmacological profile of some piperazine compounds, like 1-(m-Chlorophenyl)piperazine (mCPP), is attributed to their affinity for multiple serotonergic receptors, which can produce varied effects, including depressant-like behaviors mediated by 5-HT2A receptor stimulation. nih.gov
Table 2: Antidepressant Activity of Phenylpropyl-Piperazine Related Compounds in Preclinical Models
| Compound | Preclinical Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea | Forced Swim Test (FST) | Reduced immobility time nih.gov | Not specified |
| 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea | Tail Suspension Test (TST) | Reduced immobility time nih.gov | Not specified |
Neuroprotective Properties
The potential for piperazine-containing compounds to act as neuroprotective agents has been explored in the context of debilitating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov The pathogenesis of these diseases involves complex mechanisms, including mitochondrial dysfunction, oxidative stress, neuroinflammation, and the accumulation of misfolded proteins like amyloid-beta (Aβ), Tau, and α-synuclein. nih.govherts.ac.uk
In preclinical models of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives have been shown to be capable of ameliorating both amyloid and Tau pathology. nih.gov One promising hybrid molecule was found to reduce both amyloid and Tau pathologies and prevent memory impairments in an animal model. In vitro, this compound reduced Tau phosphorylation and inhibited the release of Aβ peptides. nih.gov In in vitro models of Parkinson's disease, novel arylpiperazine-sulphonamides demonstrated neuroprotective potential. herts.ac.uk These compounds improved the viability of neuronal cells treated with neurotoxins that induce mitochondrial dysfunction (MPP+) and impair protein clearance (lactacystin). herts.ac.uk Other research has highlighted the neuroprotective effects of piperine, a compound containing a piperidine (a related heterocyclic amine) moiety, in a mouse model of Parkinson's disease, where it exerted antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.gov
Table 3: Neuroprotective Effects of Piperazine Derivatives in Preclinical Models
| Compound Class | Disease Model | Observed Effect | Mechanism of Action |
|---|---|---|---|
| N,N'-disubstituted piperazine hybrid | Alzheimer's Disease (animal model) | Reduced amyloid and Tau pathology; prevented memory impairment nih.gov | Reduced Tau phosphorylation; inhibited Aβ peptide release nih.gov |
| Arylpiperazine-sulphonamides | Parkinson's Disease (in vitro) | Improved cell viability against neurotoxins (MPP+, lactacystin) herts.ac.uk | Protection against mitochondrial dysfunction and impaired protein clearance herts.ac.uk |
Antiparasitic Activity
The piperazine scaffold is also a key feature in compounds investigated for their activity against various parasites. mdpi.com Research has been conducted on the efficacy of piperazine derivatives against protozoan parasites responsible for diseases such as human African trypanosomiasis (sleeping sickness), Chagas' disease, leishmaniasis, and malaria. nih.gov
A screening of 1-phenethyl-4-aminopiperidine derivatives, which are structurally related to the 1-phenylpropylpiperazine core, identified molecules with selective activity against the bloodstream form of Trypanosoma brucei rhodesiense, with 50% inhibitory concentrations (IC50) as low as 0.12 μM. nih.gov Many of these compounds were also active against the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum, the parasite that causes malaria. nih.gov Further research into piperazine-tethered thiazole (B1198619) compounds identified potent antiplasmodial agents against the multi-drug-resistant Dd2 strain of P. falciparum, with one hit compound demonstrating an EC50 of 102 nM. mdpi.com Additionally, certain phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, showing efficacy against mites like Tetranychus urticae. nih.gov
Table 4: Antiparasitic Activity of Piperazine-Related Compounds
| Compound Class | Target Organism | Activity Metric | Result |
|---|---|---|---|
| 1-Phenethyl-4-aminopiperidine derivatives | Trypanosoma brucei rhodesiense | IC50 | 0.12 to 10 μM nih.gov |
| 1-Phenethyl-4-aminopiperidine derivatives | Plasmodium falciparum (K1 strain) | IC50 | 0.17 to 5 μM nih.gov |
| Piperazine-tethered thiazole compounds | Plasmodium falciparum (Dd2 strain) | EC50 | As low as 102 nM mdpi.com |
Structure Activity Relationship Sar Studies
Systematic Structural Modifications and Their Impact on Activity
Substitutions on the Phenylpropyl Side Chain
Modifications to the 3-phenylpropyl side chain of 1-(3-phenylpropyl)piperazine analogs have been shown to significantly influence their binding affinity for monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). In a study of novel derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935), various substituents were introduced at the C2 and C3 positions of the phenylpropyl moiety.
For substitutions at the C2 position, the presence of a substituent with a lone pair of electrons in the S-configuration was found to significantly enhance affinity for DAT. This suggests a specific stereochemical requirement for optimal interaction with the transporter. Conversely, the steric bulk of the substituent at this position was detrimental to DAT binding affinity. In contrast, at the C3 position, neither the presence of a lone electron pair nor the steric bulk of the substituent appeared to significantly affect DAT binding. However, the introduction of sp2 hybridized substituents at the C3 position was found to be detrimental to DAT affinity.
Among the synthesized analogs, the 2-fluoro-substituted (S)-enantiomer demonstrated the highest DAT binding affinity and good selectivity. On the other hand, the 2-amino-substituted (R)-enantiomer showed nearly equal affinity for both DAT and SERT. Furthermore, oxygenated derivatives at the C2 position displayed the best selectivity for DAT.
| Modification Location | Substituent | Configuration | Impact on DAT Affinity | Impact on SERT Affinity |
| C2 Position | Substituent with lone-pair of electrons | S | Significantly enhanced | - |
| Bulky substituent | - | Detrimental | - | |
| Fluoro | S | Highest affinity | - | |
| Amino | R | Similar to SERT affinity | Similar to DAT affinity | |
| C3 Position | Substituent with lone-pair of electrons | - | No significant effect | - |
| Bulky substituent | - | No significant effect | - | |
| sp2 hybridized substituent | - | Detrimental | - |
Modifications to the Piperazine (B1678402) Ring
The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified at its two nitrogen atoms. In the context of this compound and related compounds, modifications to this central ring can profoundly impact biological activity.
In studies of prazosin-related compounds, which share a piperazine moiety, replacement of the piperazine ring with 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) moieties was investigated to probe the lipophilic binding pocket of α1-adrenoreceptors nih.gov. The derivatives with a 1,2-cyclohexanediamine substitution were found to have significantly reduced potency and selectivity nih.gov. In contrast, the introduction of dialkyl substituents on the piperazine ring resulted in compounds with high affinity and selectivity for α1-adrenoreceptors nih.gov. Specifically, the cis-2,3-dimethylpiperazine (B8751874) derivative, known as cyclazosin, was the most potent and selective compound in this series, with a very high α1/α2 selectivity ratio nih.gov. This highlights that not only the presence of the piperazine ring but also its substitution pattern and stereochemistry are critical for receptor interaction.
These findings suggest that the piperazine ring in this compound analogs likely plays a crucial role in orienting the other pharmacophoric groups for optimal receptor binding and that modifications to this ring can be a valuable strategy for modulating potency and selectivity.
Alterations in the N-Benzyl Moiety
In a series of N-(3-phenylpropyl)-N'-benzylpiperazines, the influence of substituents on the N-benzyl moiety on binding affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors was systematically evaluated. This class of compounds demonstrated high affinity for both receptor subtypes.
The study revealed that the nature of the substituent on the benzyl (B1604629) ring plays a significant role in modulating both affinity and selectivity. Quantitative structure-activity relationship (QSAR) analyses indicated that for σ1 receptor binding, a negative correlation with hydrophobicity was observed, meaning that less hydrophobic substituents on the benzyl ring tended to favor higher affinity researchgate.net. Conversely, for σ2 receptor binding, a positive correlation with hydrophobicity was found, suggesting that more hydrophobic substituents enhanced affinity for this subtype researchgate.net. These opposing trends in hydrophobicity requirements for the two sigma receptor subtypes highlight a key difference in their respective pharmacophores and provide a clear strategy for designing subtype-selective ligands.
| Receptor Subtype | Correlation with Hydrophobicity of N-Benzyl Substituent | Implication for Affinity |
| Sigma-1 (σ1) | Negative | Less hydrophobic substituents are preferred. |
| Sigma-2 (σ2) | Positive | More hydrophobic substituents are preferred. |
Enantioselectivity in Biological Activity
As mentioned previously in the context of phenylpropyl side chain substitutions, the stereochemistry at the C2 position is a critical determinant of activity at the dopamine transporter. The (S)-configuration of a substituent with a lone pair of electrons at this position was found to be crucial for high DAT affinity.
Furthermore, in the study of prazosin-related dialkylpiperazine derivatives, a distinct trend in antagonist activity was observed between cis and trans stereoisomers. The cis derivative, cyclazosin, was found to be the most potent and selective α1-adrenoceptor antagonist, indicating a specific spatial orientation of the substituents on the piperazine ring is required for optimal interaction with the receptor's lipophilic binding pocket nih.gov.
In another study focusing on N-heterocyclic substituted piperazine derivatives, the enantiomers of the most potent racemic compound were separated and evaluated. The (-)-enantiomer exhibited significantly higher affinity for both D2 and D3 dopamine receptors compared to its (+)-enantiomer nih.gov. This again underscores the importance of chirality in the interaction with these G-protein coupled receptors.
These examples clearly demonstrate that the three-dimensional arrangement of atoms in this compound analogs is a key factor governing their biological activity, and the separation and evaluation of individual enantiomers are essential for a complete understanding of their SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent molecules.
For N-(3-phenylpropyl)piperazine type ligands targeting the σ1 receptor, 3D-QSAR studies have been conducted. These studies provide a three-dimensional model of the ligand-receptor interactions, highlighting the spatial arrangement of chemical features that are important for binding. Such models are valuable for understanding the structural requirements of the σ1 receptor binding site.
In the SAR studies of N-(3-phenylpropyl)-N'-benzylpiperazines, QSAR equations were developed that correlated the binding affinities for σ1 and σ2 receptors with various physicochemical parameters of the substituents on the benzyl ring researchgate.net. These parameters included π (hydrophobicity), MR (molar refractivity) or Es (steric effects), and Hammett σ values (electronic effects) researchgate.net. The distinct QSAR models for the two sigma receptor subtypes quantitatively confirmed the different structural requirements for optimal binding, particularly with respect to hydrophobicity researchgate.net.
While specific QSAR models for this compound itself are not extensively detailed in the provided context, the application of these methods to structurally related compounds demonstrates their utility in rationalizing and predicting the biological activity of this class of molecules.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used for virtual screening of compound libraries to identify new potential ligands and for lead optimization to design molecules with improved affinity and selectivity.
For ligands targeting the sigma-1 (σ1) receptor, a common target for this compound analogs, several pharmacophore models have been developed. A widely accepted model for σ1 receptor ligands consists of a positively ionizable (PI) feature, which is typically a protonated amine, and two hydrophobic (HYD) features nih.gov. The spatial relationship between these features is crucial for high-affinity binding.
More recent pharmacophore models have been developed based on the crystal structure of the σ1 receptor. One such model, derived from the 5HK1 crystal structure, also features a PI group and multiple HYD regions, with specific distances and geometries between them nih.gov. The validation of this model against a large experimental dataset demonstrated its ability to effectively discriminate between active and inactive compounds nih.gov.
These pharmacophore models serve as a valuable guide for the lead optimization of this compound derivatives. By ensuring that new analogs fit the key features of the pharmacophore, medicinal chemists can rationally design modifications that are more likely to result in compounds with enhanced biological activity. This approach helps to prioritize synthetic efforts and accelerates the discovery of new and improved drug candidates.
Potential Therapeutic Applications and Research Directions
Central Nervous System (CNS) Disorders
The versatility of the piperazine (B1678402) ring allows for substitutions that can modulate interactions with various neurotransmitter systems, making its derivatives promising candidates for treating CNS disorders.
Research into the psychiatric applications of piperazine derivatives has often focused on phenylpiperazines, which are structurally related to 1-(3-Phenylpropyl)piperazine. These studies highlight the critical role of the piperazine moiety in interacting with serotonergic and dopaminergic systems, which are heavily implicated in mood and psychotic disorders. mdpi.com
Derivatives such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been extensively studied as probes for the serotonin (B10506) (5-HT) system. europa.eunih.gov mCPP has been used in psychiatric research to explore serotonin function and has been noted to produce anxiety and panic attacks in study settings. europa.eu Research has shown mCPP to have an anxiogenic-like effect in animal models, a response mediated by the activation of 5-HT1C receptors. nih.gov Its ability to interact with multiple 5-HT receptor subtypes makes it a valuable tool for understanding the neurobiology of disorders like depression and schizophrenia. nih.govnih.gov Similarly, TFMPP is known to act as a serotonin releasing agent and can produce effects that include anxiety and dysphoria. usdoj.gov
The abuse of certain piperazine derivatives has been linked to the induction of acute psychotic episodes, characterized by paranoia, delusions, and hallucinations. mdpi.comresearchgate.net This is thought to be related to their complex interactions with both serotonin and dopamine (B1211576) receptors. mdpi.com While these compounds are distinct from this compound, their activities underscore the potential for piperazine-based molecules to significantly modulate brain chemistry, suggesting that derivatives could be designed to either ameliorate or, conversely, induce psychiatric symptoms depending on their specific receptor interaction profiles.
| Receptor Subtype | IC50 Value (nM) |
|---|---|
| 5-HT Receptor Subtypes | 360 - 1300 |
| Alpha-2 Adrenergic | 570 |
| Alpha-1 Adrenergic | > 2500 |
| Beta-Adrenergic | > 2500 |
| Dopamine | > 2500 |
| Muscarinic Cholinergic | > 2500 |
The piperazine scaffold is being investigated for its potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov Research has focused on designing multi-effect compounds that can address the complex pathology of the disease, which involves amyloid deposits and neurofibrillary tangles. nih.govresearchgate.net Scientists have synthesized novel N,N'-disubstituted piperazine derivatives with the goal of combining anti-amyloid properties with acetylcholinesterase inhibition. nih.gov In preclinical models of Alzheimer's, the most promising of these hybrid molecules was shown to reduce both amyloid and Tau pathology while also mitigating memory impairments. nih.govresearchgate.net These findings suggest that the piperazine core can serve as a versatile scaffold for developing agents that target multiple facets of neurodegeneration. researchgate.net Further research into derivatives like this compound could explore their potential to activate neuroprotective pathways or interfere with the pathological processes characteristic of these diseases.
Specific N-phenylpropyl-N´-substituted piperazines have shown significant potential in preclinical models of substance use disorders. One such compound, YZ-185 (N-Phenylpropyl-N′-(3-methoxyphenethyl)piperazine), a close structural analog of this compound, has been studied for its ability to modulate the effects of cocaine. nih.gov Research shows YZ-185 binds with high affinity to sigma (σ) receptors in the brain. nih.gov In mouse models, a high dose of YZ-185 was found to block the development of cocaine-conditioned place preference, a measure of the drug's rewarding properties. nih.govresearchgate.net The same dose also attenuated cocaine-induced hyperactivity. nih.gov These findings suggest that YZ-185 acts as a sigma receptor antagonist and may interfere with the neurobiological mechanisms that contribute to cocaine addiction. nih.gov
Further studies have examined a series of N-phenylpropyl-N´-substituted piperazine ligands, including YZ-185, for their effects on methamphetamine-induced hyperactivity. nih.gov These ligands were shown to occupy σ1 sigma receptors without affecting the dopamine transporter. nih.gov At higher doses, all tested ligands in this class attenuated the hyperactivity caused by methamphetamine. nih.gov Interestingly, at lower doses, some analogs enhanced methamphetamine's effects, indicating a complex, dose-dependent interaction with stimulant-activated neural pathways. nih.gov This line of research highlights a promising direction for developing therapeutics for stimulant abuse based on the this compound structure.
| Behavioral Assay | YZ-185 Dose | Observed Effect |
|---|---|---|
| Cocaine-Induced Hyperactivity | 0.1 μmol/kg | Enhanced hyperactivity |
| 31.6 μmol/kg | Attenuated hyperactivity | |
| Cocaine-Conditioned Place Preference (CPP) | 31.6 μmol/kg | Blocked development of CPP |
Infectious Diseases
Beyond the central nervous system, the piperazine core is a well-established pharmacophore in the treatment of certain infectious diseases, particularly helminth infections.
Piperazine and its simple salts have been used as anthelmintic agents since the 1950s to treat infections by intestinal roundworms and pinworms. drugbank.com The mechanism of action involves paralyzing the parasites, which allows the host to expel them. drugbank.compharmacy180.com This effect is mediated through agonist activity on the parasite's inhibitory gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of muscle cells and flaccid paralysis. pharmacy180.com
Research continues into new piperazine derivatives to enhance efficacy and broaden the spectrum of activity. researchgate.net Studies have demonstrated that novel benzimidazole (B57391) compounds containing a piperazine fragment exhibit significant anthelmintic activity against parasites like Trichinella spiralis. mdpi.com Furthermore, research on other novel piperazine derivatives, such as p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), has shown significant efficacy against nematode species like Haemonchus contortus and Teladorsagia circumcincta in animal models. nih.gov PAPP, a serotonin receptor agonist, demonstrated activity comparable or superior to established anthelmintics like levamisole (B84282) and pyrantel (B1679900) in certain assays. nih.gov This work illustrates a key principle in medicinal chemistry: the core piperazine structure provides a foundation for anthelmintic activity, while specific substitutions can fine-tune the compound's potency and spectrum, potentially by targeting different neurotransmitter systems within the parasites. nih.gov
| Nematode Species | PAPP Dose (100 mg/kg) | Levamisole Dose (10 mg/kg) |
|---|---|---|
| Haemonchus contortus | >99% efficacy | Comparable efficacy |
| Teladorsagia circumcincta | >98% efficacy | Comparable efficacy |
| Trichostrongylus colubriformis | ~83% efficacy | Not specified for comparison |
Antiviral Activity (e.g., HIV Reverse Transcriptase Inhibition)
The piperazine nucleus is a crucial component in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the Human Immunodeficiency Virus (HIV). researchgate.net HIV-1 Reverse Transcriptase (RT) is a key enzyme essential for viral replication, making it a primary target for antiretroviral drugs. researchgate.netmdpi.com While specific studies on this compound are not extensively detailed, research on structurally related compounds highlights the importance of the piperazine ring for anti-HIV activity.
Flexibility within the piperazine structure is considered important for its diverse pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies of various derivatives have shown that modifications to the piperazine core can lead to potent antiviral agents. For instance, diarylpyrimidine derivatives incorporating a piperazine sulfonyl group have been designed to enhance interactions with the HIV-1 RT enzyme. nih.gov Other research has indicated that derivatives featuring a 1-benzylpiperazine (B3395278) motif exhibit comparatively potent activity against HIV-1. nih.gov A series of newly synthesized piperazine-derived compounds were evaluated as HIV-1 RT inhibitors, with some exhibiting promising anti-HIV activity in cell lines. researchgate.net These findings suggest that the this compound scaffold holds potential as a backbone for the design of novel HIV-1 RT inhibitors.
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Piperazine-derived NNRTIs | HIV-1 Reverse Transcriptase (RT) | Flexibility of the piperazine structure plays a key role in its medicinal potential as an NNRTI. | researchgate.net |
| Diarylpyrimidine derivatives with piperazine | HIV-1 RT | Exhibited moderate to excellent antiretroviral activity against wild-type HIV-1 strains. | nih.gov |
| Derivatives with 1-benzylpiperazine motif | HIV-1 | Showed comparatively potent antiviral activity. | nih.gov |
Antimicrobial and Antifungal Properties
The emergence of bacterial and fungal resistance to existing treatments necessitates the development of new antimicrobial agents. nih.gov Compounds incorporating a piperazine ring have been identified as promising agents against various pathogens. nih.govmanipal.edu Numerous studies have demonstrated that synthetic derivatives of piperazine exhibit significant antibacterial and antifungal properties. researchgate.net
Research into various substituted piperazine derivatives has shown activity against a range of microorganisms. For example, certain N-phenylpiperazine derivatives have been tested against Staphylococcus aureus, mycobacteria strains, and fungal pathogens like Fusarium avenaceum. nih.gov Other synthetic pathways have produced piperazine analogs with significant activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi including Candida albicans and Aspergillus niger. researchgate.net The antimicrobial and antifungal potential often depends on the nature and position of the substituents on the piperazine and phenyl rings. mdpi.com
| Piperazine Derivative Class | Tested Against | General Outcome | Reference |
|---|---|---|---|
| 1-(4-nitrophenyl)piperazine derivatives | S. aureus, Mycobacteria, F. avenaceum | Demonstrated moderate antimicrobial and antifungal effects. | nih.gov |
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Gram-negative (e.g., E. coli) and Gram-positive bacteria | Showed significant antibacterial activity, particularly against Gram-negative strains. | mdpi.com |
| General substituted piperazines | S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Many synthesized compounds showed significant antimicrobial and antifungal properties. | researchgate.net |
Antiparasitic Agents (e.g., Trypanothione (B104310) Reductase Inhibitors)
Infections caused by trypanosomatid parasites, such as those responsible for Chagas disease and leishmaniasis, pose a significant global health challenge. mdpi.com These parasites have a unique redox metabolism pathway centered on the enzyme Trypanothione Reductase (TryR), which is absent in humans. mdpi.commdpi.com This makes TryR an attractive and specific target for antiparasitic drug development. nih.gov
Notably, derivatives of this compound have been specifically identified as potent inhibitors of TryR. mdpi.com Through a fragment-based drug discovery approach, several complex derivatives were synthesized that effectively inhibit the enzyme by anchoring to a specific site known as the Z-site. This binding competes with the enzyme's natural substrate, trypanothione disulfide (TS₂), and potentially blocks its entry into the active site cavity. mdpi.com This research provides direct evidence for the potential of the this compound scaffold in designing novel agents against trypanosomatid diseases.
| Compound Derivative | Target Enzyme | Mechanism of Action | Reference |
|---|---|---|---|
| Quaternized this compound derivatives | Trypanothione Reductase (TryR) | Inhibitors anchor to the Z-site of the enzyme, competing with the natural substrate. | mdpi.com |
Inflammatory and Cardiovascular Conditions
Anti-inflammatory Effects
Derivatives based on the piperazine structure have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Research has focused on synthesizing novel compounds and evaluating their ability to mitigate inflammatory responses in various preclinical models.
A series of novel 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The study found that all the synthesized compounds were potent anti-inflammatory agents. nih.gov Another study on a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed that it reduced edema formation and decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a pleurisy test. nih.gov These findings underscore the utility of the piperazine scaffold in developing new treatments for inflammatory conditions.
Platelet-Activating Factor (PAF) Antagonism
Platelet-activating factor (PAF) is a potent lipid mediator involved in various inflammatory and allergic processes, as well as platelet aggregation. nih.govnih.gov Antagonists of the PAF receptor are therefore of significant therapeutic interest. The piperazine framework has been used as a scaffold to develop such antagonists.
For example, a series of 2- or 3-substituted 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazines were prepared and assessed for their ability to counteract PAF-induced platelet aggregation and blood pressure reduction. nih.gov Another study focused on 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine derivatives, where substitutions at the 2-position with ester or carbamate (B1207046) groups increased the inhibitory activity against platelet aggregation. nih.gov These studies demonstrate that the piperazine core can be effectively modified to produce potent PAF antagonists.
Cardiovascular System Related Conditions
Certain piperazine derivatives have been investigated for their effects on the cardiovascular system. A study on 1-(2-methoxyphenol)-4-(3-methoxypropyl)-piperazine phosphate, a compound structurally related to this compound, examined its systemic and coronary hemodynamic effects. nih.gov Such research is crucial for understanding how these compounds influence physiological parameters like blood pressure and circulation, indicating their potential application or side effects related to cardiovascular conditions. nih.gov
Oncology Research
Anticancer Activity
The arylpiperazine scaffold, a key feature of this compound, has garnered significant attention in oncology research for its potential in developing novel anticancer agents. mdpi.com These compounds demonstrate a wide range of biological activities, including cytotoxic effects against various cancer cells. mdpi.com The versatility of the piperazine ring allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties, making it a valuable candidate for therapeutic development in oncology. mdpi.comresearchgate.net
Research into this compound and its derivatives has explored their antiproliferative activity across different tumor cell lines. mdpi.com Studies have shown that modifications to the phenyl ring and the piperazine core can significantly influence the compound's anticancer efficacy. nih.gov
Detailed Research Findings
Several studies have synthesized and evaluated derivatives of the core piperazine structure, revealing promising anticancer activities. For instance, a series of arylformyl piperazinyl derivatives of alepterolic acid were developed and tested against a panel of cancer cell lines. nih.gov Among these, compound 3n , which incorporates a piperazine linker, showed particular effectiveness against hepatoma (HepG2) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). nih.gov Specifically, its activity against MDA-MB-231 cells was notable, with a half-maximal inhibitory concentration (IC₅₀) value of 5.55 ± 0.56 μM. nih.gov Further investigation confirmed that compound 3n inhibits the growth of MDA-MB-231 cells, prevents colony formation, and induces caspase-dependent apoptosis. nih.gov
In another line of research, new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety were designed as potential topoisomerase II (Topo II) inhibitors. nih.gov The compounds BS130 and BS230 , both containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, exhibited greater cytotoxicity against the MCF7 breast adenocarcinoma cell line than the established anticancer drug doxorubicin. nih.gov This highlights the importance of substitutions on the phenyl ring, a concept supported by other studies which found that chlorine or trifluoromethyl substituents often enhance cytotoxic activity. mdpi.com
The following table summarizes the cytotoxic activities of selected piperazine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Source |
| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 5.55 ± 0.56 μM | nih.gov |
| Compound 31 (Dehydroabietic acid derivative) | SMMC-7721 (Hepatocellular Carcinoma) | 1.39 ± 0.13 µM | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | 0.51 ± 0.09 µM | nih.gov | |
| Hep3B (Hepatocellular Carcinoma) | 0.73 ± 0.08 µM | nih.gov | |
| Compound 40 (Bergenin-1,2,3-triazole hybrid) | HeLa (Cervical Cancer) | 1.33 µM | nih.gov |
| A-549 (Lung Cancer) | 1.86 µM | nih.gov | |
| Compound 11 (1,3,5-Triazine derivative) | SW620 (Colorectal Cancer) | 5.85 µM | mdpi.com |
Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several mechanisms of action. One prominent mechanism is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication. nih.gov Molecular docking studies suggest that these compounds can interact with the DNA-Topo II complex, leading to the stabilization of DNA double-strand breaks and ultimately causing cell death. nih.gov The phenylpiperazine portion of the molecules can slide between nucleic acid bases, engaging in π-π stacking interactions. nih.gov
Furthermore, these compounds have been shown to bind to the minor groove of DNA, a mechanism confirmed through spectroscopic studies. nih.gov The induction of apoptosis, or programmed cell death, is another key pathway. nih.govnih.gov Research on piperazine-tethered derivatives demonstrated that they can trigger caspase-dependent apoptosis in cancer cells. nih.gov
Another area of investigation involves the sigma (σ) receptors, which are expressed in a number of human tumors. nih.gov The compound SA4503 , scientifically known as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)-piperazine, is a potent σ₁ receptor agonist. nih.gov While primarily developed as a radioligand for positron emission tomography (PET) imaging, its high affinity for sigma receptors, which are involved in various cellular functions, points to a potential therapeutic target in oncology. nih.gov Studies have shown its uptake in C6 glioma cells, suggesting that targeting sigma receptors could be a viable strategy for certain cancers. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Analogues with Improved Selectivity and Potency
The development of novel analogues of 1-(3-Phenylpropyl)piperazine is a key area of research aimed at enhancing therapeutic efficacy by improving selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules.
Researchers have synthesized and evaluated numerous N-(3-phenylpropyl)-N'-benzylpiperazines, demonstrating that substitutions on the benzyl (B1604629) moiety can significantly influence binding affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov For instance, quantitative structure-activity relationships have shown that hydrophobicity plays a differential role in binding, being negative for σ1 but positive for σ2 affinity, which highlights a major difference in the pharmacophores of these two receptor subtypes. nih.gov
Further studies have explored substitutions on the phenylpropyl side chain of related piperazine (B1678402) compounds. These modifications have been shown to control the affinity for crucial targets like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The position of substituents, along with their electronic and steric effects, are critical determinants of ligand affinity. nih.gov For example, introducing a methyl group at the 2-position of the phenylpropyl chain can alter the conformational flexibility of the molecule, thereby affecting its binding affinity. nih.gov
The overarching goal of these analogue development programs is to identify compounds with optimized pharmacological profiles—high affinity for the desired target, high selectivity over off-target proteins to minimize side effects, and potent functional activity as either agonists or antagonists, depending on the therapeutic goal.
Table 1: Research Findings on Analogue Development
| Modification Strategy | Key Findings | Target Receptors/Transporters | Reference |
|---|---|---|---|
| Substitution on the benzyl moiety | Hydrophobicity differentially affects binding; allows tuning of selectivity. | Sigma-1, Sigma-2 | nih.gov |
| Substitution on the phenylpropyl side chain | Substituent position, electronic, and steric effects control affinity. | DAT, SERT | nih.gov |
Investigation of Long-Acting Formulations and Prodrugs
To enhance the clinical utility of this compound analogues, research into long-acting formulations and prodrug strategies is essential. These approaches aim to improve pharmacokinetic properties, enhance patient compliance, and provide more stable therapeutic effects.
Long-Acting Injectable (LAI) Formulations: LAIs offer a significant advantage for chronic conditions by maintaining stable plasma concentrations of a drug over extended periods, reducing the frequency of administration, and improving medication adherence. nih.gov For piperazine-containing drugs, particularly antipsychotics like aripiprazole (B633), LAI formulations have been successfully developed. nih.govpsychopharmacologyinstitute.com These are often depot injections where the drug is slowly released from the muscle tissue into the systemic circulation. uspharmacist.com The development of LAIs for a this compound-based therapeutic would involve overcoming challenges related to solubility and stability, potentially using technologies like nanocrystal formulations or oil-based depots. clinmedjournals.org
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. This approach can be used to overcome issues such as poor solubility, instability, or rapid metabolism. mdpi.com For piperazine derivatives, prodrugs have been designed to improve water solubility and pharmacokinetic profiles. nih.gov For example, attaching a water-soluble promoiety, such as an N-methylpiperazino group, via a cleavable linker can significantly enhance solubility. nih.gov Another successful strategy involves creating ester prodrugs, like aripiprazole lauroxil, which is metabolized to release the active drug over a prolonged period. nih.gov This approach could be adapted for this compound by targeting the secondary amine of the piperazine ring for modification.
Exploration of Metabolite Profiles and Their Biological Activity
Understanding the metabolic fate of this compound is crucial for a complete pharmacological characterization. The metabolism of piperazine-based compounds can be extensive and may produce metabolites with their own biological activity or toxicity.
Studies on related phenylpiperazine and benzylpiperazine derivatives indicate that metabolism is heavily dependent on cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, CYP1A2, and CYP3A4. cuestionesdefisioterapia.com The primary metabolic pathways for piperazine-derived drugs typically involve:
Hydroxylation: This often occurs on the aromatic rings (phenyl group).
Degradation of the Piperazine Moiety: The piperazine ring can be cleaved, leading to the formation of ethylenediamine (B42938) derivatives.
N-dealkylation: Removal of the substituents on the piperazine nitrogens.
For instance, the metabolism of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) results in metabolites from aromatic hydroxylation and piperazine ring degradation. nih.gov These initial phase I metabolites can then undergo phase II reactions, such as glucuronidation and sulfation, to facilitate excretion. nih.gov
Translational Studies from Preclinical to Clinical Development
The translation of promising preclinical data into successful clinical outcomes is a significant challenge in drug development, particularly for compounds targeting the central nervous system (CNS). For this compound and its analogues, a carefully planned translational strategy is essential.
Preclinical studies in animal models are the first step, providing proof-of-concept for therapeutic efficacy. For example, piperazine-based compounds have shown neuroprotective properties in animal models of neurodegenerative diseases like Alzheimer's. nih.gov Similarly, ligands for sigma receptors, a key target for many phenylpropylpiperazine analogues, have shown potential in preclinical models for managing psychiatric conditions. nih.gov
The transition to human clinical trials requires several key steps:
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration and pharmacological effect in animals helps in predicting effective doses in humans.
Biomarker Identification: Identifying biological markers that can be monitored in both animals and humans can help to demonstrate that the drug is engaging its target and having the desired physiological effect.
Safety and Toxicology Studies: Rigorous toxicology studies in multiple species are required to identify potential safety concerns before human exposure.
Challenges in translating drugs targeting complex systems like the sigma receptors include species differences in receptor pharmacology and the difficulty of replicating multifaceted human psychiatric disorders in animal models. nih.govfrontiersin.org A successful translational path will likely involve a focus on specific, measurable symptoms and the use of advanced techniques like neuroimaging to bridge the preclinical and clinical phases.
Computational Drug Design and In Silico Screening for New Targets
Computational methods are increasingly integral to modern drug discovery, offering powerful tools to accelerate the design of new molecules and identify novel therapeutic applications. For the this compound scaffold, these in silico approaches can guide future research in several ways.
Computational Drug Design: Molecular modeling techniques, such as molecular docking, are used to predict how a ligand binds to the active site of a target protein. nih.gov These studies can elucidate the key interactions—such as hydrogen bonds and hydrophobic contacts—that determine binding affinity. nih.gov This information is invaluable for the rational design of new analogues with improved potency and selectivity. For example, docking studies of phenylpiperazine derivatives with the androgen receptor have provided a roadmap for designing compounds with potential anticancer activity. nih.gov
In Silico Screening: Virtual screening involves using computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. This can be an efficient way to identify new uses for existing scaffolds. By screening this compound and its virtual analogues against a wide range of protein structures, researchers could uncover previously unknown targets and potential new therapeutic indications. researchgate.net Machine learning algorithms can be trained on existing data to predict the activity of new compounds, further refining the screening process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For piperazine derivatives, QSAR models have been developed to predict anti-proliferative activity, helping to identify the key molecular descriptors (e.g., electronic and steric properties) that drive potency. frontiersin.org These models can then be used to predict the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for chemical synthesis and biological testing.
Q & A
Basic: What are the standard synthetic routes for 1-(3-Phenylpropyl)piperazine, and how can purity be optimized?
Answer:
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common method involves reacting piperazine with 3-phenylpropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . To optimize purity:
- Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) for isolation .
- Monitor reaction progress via TLC and confirm structural integrity using NMR (¹H/¹³C) and elemental analysis .
- Employ recrystallization with solvents like ethanol to remove residual impurities .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as piperazine derivatives may release volatile byproducts .
- Waste Disposal: Neutralize acidic/basic residues before disposal and adhere to local hazardous waste regulations .
Advanced: How does structural modification of this compound impact its biological activity?
Answer:
- Local Anesthetic Activity: Modifications like β-cyclodextrin inclusion reduce toxicity but may decrease efficacy due to steric hindrance .
- Antiplatelet Effects: Substitutions at the phenyl ring (e.g., electron-withdrawing groups) enhance activity by improving receptor binding .
- Methodological Tip: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT1A) and validate via in vitro assays (e.g., platelet aggregation tests) .
Advanced: How can this compound derivatives be evaluated for CO₂ capture efficiency in flue gas systems?
Answer:
- Experimental Design: Incorporate derivatives into potassium carbonate (K₂CO₃) solvents in a PTFE hollow fiber membrane contactor (HFMC). Vary parameters like gas/liquid flow rates, temperature (25–60°C), and solvent concentration .
- Performance Metrics: Measure CO₂ absorption rates via gas chromatography (GC) and assess solvent stability using FTIR to detect degradation products (e.g., carbamates) .
- Optimization: Piperazine enhances K₂CO₃ reactivity by forming bicarbonate intermediates but may evaporate at high temperatures. Mitigate losses by optimizing flow rates and using nanoparticle stabilizers (e.g., SiO₂) .
Advanced: What analytical techniques are most effective for distinguishing structural isomers of piperazine derivatives?
Answer:
- Raman Microspectroscopy: Use a 20 mW laser with 128–256 scans to differentiate isomers (e.g., 1-(3-trifluoromethylphenyl)piperazine vs. 1-(4-trifluoromethylphenyl)piperazine) based on peak shifts .
- Multivariate Analysis: Apply Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to spectral data for objective classification .
- GC-MS with Derivatization: Use p-tolylpiperazine as an internal standard to resolve co-eluting peaks in complex mixtures .
Advanced: How can contradictions in biological activity data for modified piperazine derivatives be resolved?
Answer:
- Case Study: Beta-cyclodextrin-modified derivatives show reduced toxicity but lower anesthetic activity due to hindered diffusion .
- Resolution Strategies:
- Conduct pharmacokinetic studies (e.g., Franz cell assays) to compare membrane permeability.
- Use computational models (e.g., molecular dynamics simulations) to assess steric effects .
- Validate via in vivo models (e.g., rat infiltration anesthesia) with dose-response curves .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and phenylpropyl side chain (δ 7.2–7.4 ppm for aromatic protons) .
- FTIR: Look for N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₃H₂₀N₂ requires m/z 204.1626) .
Advanced: What computational tools are suitable for predicting the pharmacological potential of this compound derivatives?
Answer:
- Docking Software: AutoDock or Schrödinger Suite to model interactions with targets like dopamine D3 or 5-HT receptors .
- QSAR Models: Use MOE or RDKit to correlate substituent electronegativity with activity (e.g., antiplatelet IC₅₀) .
- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity .
Basic: How should researchers handle discrepancies in reported melting points or solubility data?
Answer:
- Source Validation: Cross-check data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor databases.
- Reproduce Conditions: Standardize solvent systems (e.g., ethanol/water mixtures) and heating rates (1–2°C/min) during melting point determination .
- Purity Confirmation: Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify sample integrity .
Advanced: What strategies enhance the stability of piperazine-based solvents in industrial CO₂ capture systems?
Answer:
- Additive Blending: Incorporate antioxidants (e.g., ascorbic acid) to inhibit oxidative degradation .
- Nanoparticle Stabilization: Disperse TiO₂ or Al₂O₃ nanoparticles (1–5 wt%) to reduce solvent evaporation .
- Process Optimization: Maintain operating temperatures below 40°C and use closed-loop systems to recover vaporized piperazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
